molecular formula C18H22ClNO2 B4058453 1-[(1-chloro-2-naphthyl)oxy]-3-(1-piperidinyl)-2-propanol

1-[(1-chloro-2-naphthyl)oxy]-3-(1-piperidinyl)-2-propanol

Cat. No. B4058453
M. Wt: 319.8 g/mol
InChI Key: RHMCDAJUMZVVKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-chloro-2-naphthyl)oxy]-3-(1-piperidinyl)-2-propanol, also known as Propranolol, is a widely used beta-blocker medication that is commonly prescribed for the treatment of hypertension, angina pectoris, and cardiac arrhythmias. This compound was first synthesized in the 1960s and has since then been extensively studied for its therapeutic potential and mechanism of action.

Scientific Research Applications

Synthesis of Beta-Adrenergic Receptor Blockers

"1-[(1-chloro-2-naphthyl)oxy]-3-(1-piperidinyl)-2-propanol" serves as a critical intermediate in the synthesis of beta-adrenergic blocking agents and antihypertensive drugs, such as propranolol and nadoxolol. Kapoor et al. (2003) improved the preparation process of racemic 1-chloro-3-(1-naphthyloxy)-2-propanol from 1-naphthol and epichlorohydrin, and conducted kinetic resolution studies to obtain highly optically pure forms of this compound using stereoselective hydrolysis with whole cell preparations containing enzymes from native sources (Kapoor et al., 2003).

Antibacterial Agent Synthesis

This chemical is also involved in the synthesis of novel antibacterial agents. Matsumoto et al. (1984) discussed the synthesis and structure-activity relationships of 1,4-dihydro-4-oxopyridinecarboxylic acids, including enoxacin, highlighting its potent in vitro and in vivo antibacterial activity. The study emphasized the significance of substituent variation at specific positions for enhancing antibacterial efficacy (Matsumoto et al., 1984).

Agricultural Applications

Omirzak et al. (2013) found that derivatives of "1-[(1-chloro-2-naphthyl)oxy]-3-(1-piperidinyl)-2-propanol" exhibit high growth-promoting activity upon pre-sowing treatment of beetroot seeds and potatoes, enhancing productivity by approximately 20%. This indicates potential agricultural applications in improving crop yield and health (Omirzak et al., 2013).

Photoluminescence Properties

The compound has been used in the synthesis of 2D coordination polymers with notable photoluminescence properties. Yu et al. (2006) synthesized two new 2D coordination polymers featuring enoxacin as a ligand, displaying strong blue fluorescence upon UV irradiation. This research opens avenues for the development of new materials with potential applications in sensing, imaging, and light-emitting devices (Yu et al., 2006).

properties

IUPAC Name

1-(1-chloronaphthalen-2-yl)oxy-3-piperidin-1-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO2/c19-18-16-7-3-2-6-14(16)8-9-17(18)22-13-15(21)12-20-10-4-1-5-11-20/h2-3,6-9,15,21H,1,4-5,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMCDAJUMZVVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(COC2=C(C3=CC=CC=C3C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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